4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a chlorobenzylidene moiety
Preparation Methods
The synthesis of 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The oxido group can participate in oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of different thiazolidine derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body
Mechanism of Action
The mechanism of action of 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The oxido group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione include other thiazolidine derivatives and chlorobenzylidene compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the thiazolidine ring and the chlorobenzylidene moiety in this compound gives it distinct properties and applications .
Properties
Molecular Formula |
C18H17ClN2OS2 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(5,5-dimethyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide |
InChI |
InChI=1S/C18H17ClN2OS2/c1-18(2)16(20(22)12-13-8-10-14(19)11-9-13)21(17(23)24-18)15-6-4-3-5-7-15/h3-12,16H,1-2H3/b20-12- |
InChI Key |
VBMIAUUNDBYWOH-NDENLUEZSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)/[N+](=C/C3=CC=C(C=C3)Cl)/[O-])C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)[N+](=CC3=CC=C(C=C3)Cl)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.